molecular formula C22H32O2 B1245718 7alpha-Methyl-4-pregnene-3,20-dione

7alpha-Methyl-4-pregnene-3,20-dione

Cat. No. B1245718
M. Wt: 328.5 g/mol
InChI Key: ZJTSNYHPKIGSEQ-WYVJSDDNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7alpha-Methyl-4-pregnene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis for Biological Studies : Medroxyprogesterone bromoacetate, a derivative of 7alpha-Methyl-4-pregnene-3,20-dione, has been synthesized for use in reproductive biological experiments. It forms conjugates with various amino acids and inactivates certain enzymes, demonstrating its potential in biochemical studies (Samant & Sweet, 1977).

Metabolic Research

  • Metabolism in Liver Diseases : Studies on the metabolism of various steroids, including 7alpha-Methyl-4-pregnene-3,20-dione derivatives, have provided insights into liver disease and the effects of treatments like orotic acid feeding on steroid metabolism (Carrella et al., 1976).

Plant-Derived Compounds

  • Derivatives from Plant Sources : Research has identified pregnene derivatives, closely related to 7alpha-Methyl-4-pregnene-3,20-dione, in Solenostemma argel leaves. These findings are significant for phytochemistry and the study of natural steroid compounds (Hassan et al., 2001).

Steroid Chemistry and Derivatives

  • Synthesis of Steroid Analogs : Research on the synthesis of various steroid analogs, including those based on 7alpha-Methyl-4-pregnene-3,20-dione, contributes to our understanding of steroid chemistry and the development of new compounds with potential therapeutic applications (Salvi et al., 1976).

Biotransformation Studies

  • Progesterone Biotransformation : Investigation into the biotransformation of progesterone, related to 7alpha-Methyl-4-pregnene-3,20-dione, by plant cell cultures has revealed new insights into the metabolic pathways of steroids in plants (Yagen et al., 1978).

Cancer Research

  • Breast Cancer Studies : Research on plasma membrane receptors for progesterone metabolites, including those related to 7alpha-Methyl-4-pregnene-3,20-dione, in breast cancer cells has provided new perspectives on the role of these compounds in cancer biology (Weiler & Wiebe, 2000).

properties

Product Name

7alpha-Methyl-4-pregnene-3,20-dione

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(7R,8S,9S,10R,13S,14S,17S)-17-acetyl-7,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O2/c1-13-11-15-12-16(24)7-9-21(15,3)19-8-10-22(4)17(14(2)23)5-6-18(22)20(13)19/h12-13,17-20H,5-11H2,1-4H3/t13-,17-,18+,19+,20+,21+,22-/m1/s1

InChI Key

ZJTSNYHPKIGSEQ-WYVJSDDNSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)C(=O)C)C

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)C(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha-Methyl-4-pregnene-3,20-dione
Reactant of Route 2
7alpha-Methyl-4-pregnene-3,20-dione
Reactant of Route 3
Reactant of Route 3
7alpha-Methyl-4-pregnene-3,20-dione
Reactant of Route 4
7alpha-Methyl-4-pregnene-3,20-dione
Reactant of Route 5
7alpha-Methyl-4-pregnene-3,20-dione
Reactant of Route 6
7alpha-Methyl-4-pregnene-3,20-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.